molecular formula C15H8FN3O3S B2503794 N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1203418-86-3

N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2503794
CAS No.: 1203418-86-3
M. Wt: 329.31
InChI Key: RGIKGSIYPHMRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide” is a compound that has been synthesized and investigated for its antimicrobial activity . It is a thiazole-based heterocyclic amide .


Synthesis Analysis

The compound was synthesized and its structure was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The molecular and electronic structures were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling .


Molecular Structure Analysis

The compound crystallized in the monoclinic space group P21/n and the asymmetric unit contains two symmetrically independent molecules . Several noncovalent interactions were recorded by XRD and analyzed with Hirshfeld surface analysis (HSA) calculations .


Chemical Reactions Analysis

The compound was evaluated for antimicrobial activity against eight microorganisms consisting of Gram-negative bacteria, Gram-positive bacteria, and fungi . The compound showed good antimicrobial activity against the eight tested microorganisms .

Scientific Research Applications

Decarboxylative Fluorination

Decarboxylative fluorination is a process that involves the removal of a carboxyl group and the addition of a fluorine atom to a molecule. A study by Xi Yuan, Jian-Fei Yao, and Zhen-Yu Tang (2017) explores the transition-metal-free decarboxylative fluorination of electron-rich five-membered heteroaromatics, such as furan and isoxazole derivatives, using Selectfluor. This method is effective in synthesizing fluorinated compounds, which are valuable in medicinal chemistry due to their influence on the biological activity of molecules (Yuan, Yao, & Tang, 2017).

Heterocyclic Amide Synthesis and Biological Activity

Heterocyclic compounds, such as thiazoles and furans, are of significant interest in pharmaceutical research due to their diverse biological activities. Sukriye Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and investigated its antimicrobial activity. Their research highlights the potential of these compounds in developing new antimicrobial agents (Cakmak et al., 2022).

Antimycobacterial Activity of Heterocyclic Compounds

The search for new antimycobacterial agents is crucial due to the increasing resistance to existing drugs. S. Kantevari and colleagues (2011) reported the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and evaluated their in vitro antimycobacterial activity. Their findings contribute to the ongoing efforts to identify new therapeutic options for tuberculosis (Kantevari et al., 2011).

Fluorinated Acceptor Based Systems in Polymer Chemistry

The incorporation of fluorine atoms and furan units into polymers can significantly alter their properties, making them suitable for various applications. Deniz Çakal and colleagues (2021) synthesized a series of donor-acceptor-donor array monomers, incorporating fluorine and furan as electron-donating groups. These materials exhibit low bandgap values and electrochromic properties, suggesting their utility in electronic and optoelectronic devices (Çakal et al., 2021).

Furan-Carboxamide Derivatives as Influenza Inhibitors

Furan derivatives have shown potential as inhibitors of viral infections. Yu Yongshi and colleagues (2017) synthesized a series of furan-carboxamide derivatives and evaluated their inhibitory activity against the influenza A H5N1 virus, identifying compounds with significant antiviral activity (Yongshi et al., 2017).

Future Directions

The compound showed good antimicrobial activity against a variety of microorganisms, suggesting that it merits further study for potential pharmacological and medical applications . Future research could focus on exploring these applications and further characterizing the compound’s properties.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8FN3O3S/c16-8-3-1-5-12-13(8)17-15(23-12)18-14(20)9-7-11(22-19-9)10-4-2-6-21-10/h1-7H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIKGSIYPHMRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.